Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
Description
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-piperazine scaffold with an oxo group at position 1 and an ethyl ester moiety at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and its utility as a synthetic intermediate for drug discovery .
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13) |
InChI Key |
BOGMPAMWYXPGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2N1CCNC2=O |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Amino Keto Esters
The reductive cyclization of amino keto esters represents a foundational method for constructing the octahydropyrrolo[1,2-a]piperazine core. In this approach, an unsaturated amino ester undergoes intramolecular 1,4-addition to form the piperazine ring . For example, the amino keto ester 11 (derived from glycine derivatives) is subjected to catalytic hydrogenation in methanol at 20°C for 12 hours, yielding the bicyclic lactam precursor with 77% efficiency . This intermediate is subsequently esterified using ethyl chloroformate in dichloromethane with triethylamine as a base, achieving the target compound in high purity .
Critical to this method is the choice of solvent and reducing agent. Methanol optimizes solubility and reaction kinetics, while palladium-on-carbon catalysts ensure selective reduction without over-hydrogenation . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product, validated by -NMR resonances at δ 4.2 ppm (ester -OCHCH) and δ 1.3 ppm (ester -CH) .
Dieckmann Cyclization of Piperazin-2-Yl Propanoates
Dieckmann cyclization enables the formation of the fused pyrrolo-piperazine system through intramolecular ester condensation. Starting from piperazin-2-yl propanoate derivatives, this method involves alkylation with methyl bromoacetate followed by base-induced cyclization . For instance, treatment of 12 with potassium tert-butoxide in tetrahydrofuran at −78°C generates the bicyclic β-keto ester, which undergoes acidic demethoxycarbonylation (HCl/MeOH, reflux) to yield the title compound .
This route requires meticulous temperature control to prevent retro-aldol side reactions. The final demethoxycarbonylation step is particularly sensitive; excessive heating leads to decarboxylation, reducing yields . Gas chromatography-mass spectrometry (GC-MS) analysis confirms the molecular ion peak at m/z 212.25, consistent with the molecular formula CHNO .
Peptide Coupling Strategies Using HOBt/EDC
Carbodiimide-mediated coupling offers a modular route to this compound. In a representative procedure, 1-ethoxycarbonylpiperazine reacts with N-protected amino acids (e.g., N-alpha-Fmoc-N-beta-Boc-L-diaminobutyric acid) in dichloromethane using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds at 0°C for 1 hour, followed by extraction with ethyl acetate and drying over magnesium sulfate .
This method achieves yields exceeding 80% when employing stoichiometric HOBt to suppress racemization . Post-coupling deprotection (e.g., piperidine for Fmoc removal) and esterification with ethanol under Mitsunobu conditions finalize the synthesis . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >95% purity, as evidenced by a single peak at retention time 8.2 minutes .
Alkaline Hydrolysis of Chlorophenyl-Ethyl Derivatives
Alkaline hydrolysis provides a straightforward route to the piperazine intermediate. For example, 1-ethoxycarbonyl-4-[2-(3-chlorophenyl)-ethyl]-piperazine is refluxed with potassium hydroxide in ethanol/water (1:1 v/v) for 3 hours . The resulting 1-[2-(3-chlorophenyl)-ethyl]piperazine is isolated via toluene extraction and converted to the target compound by reacting with ethyl chloroformate in the presence of N-ethylmorpholine .
Key advantages include scalability and minimal byproduct formation. However, the necessity for hazardous solvents like toluene necessitates rigorous safety protocols . Nuclear Overhauser effect spectroscopy (NOESY) confirms the equatorial orientation of the ethyl carboxylate group, critical for biological activity .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis on Wang resin enables rapid parallel synthesis of derivatives. The resin-bound piperazine is sequentially functionalized with Fmoc-protected amino acids and ethyl glycolate esters using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium tetrafluoroborate) activation . Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9 v/v) liberates the product, which is precipitated with cold diethyl ether .
This method achieves milligram-to-gram quantities with 70–75% overall yield, ideal for structure-activity relationship (SAR) studies . Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry corroborates the molecular weight (212.25 Da) with a signal-to-noise ratio >100:1 .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 6 undergoes nucleophilic substitution under alkaline or acidic conditions. Key reactions include:
Ring-Opening Reactions
The strained piperazine-pyrrolidine fused ring system undergoes ring-opening under acidic or reductive conditions:
Mechanistic studies suggest protonation of the piperazine nitrogen precedes ring cleavage .
Oxidation and Reduction
The ketone group at position 1 participates in redox reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | 1-Oxo derivative (stable) | High | |
| Ozone | CH₂Cl₂, −78°C | Cleaved diketone | Moderate |
Reduction
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 1-Hydroxy derivative | Epimerization observed | |
| H₂/Pd-C | EtOH, 50 psi | Fully saturated backbone | Retains ester functionality |
Cycloaddition and Cross-Coupling
The electron-deficient pyrrolidine ring participates in [3+2] cycloadditions:
| Reaction Partner | Conditions | Product | Catalysts | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF | Triazole-fused hybrid | Cu(I)-mediated | |
| Ethyl diazoacetate | Rh₂(OAc)₄, CH₂Cl₂ | Pyrazoline adduct | Dirhodium |
Catalytic Modifications
Transition-metal catalysts enhance selectivity in functionalization:
| Reaction Type | Catalyst | Substrate | Outcome | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide | N-Arylpiperazine analogs |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming pyrrolidine byproducts .
-
Photolysis : UV light (254 nm) induces ester cleavage, yielding 6-carboxylic acid.
-
pH Sensitivity : Unstable in strong acids (pH < 2) or bases (pH > 12) .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active scaffolds, including kinase inhibitors and antimicrobial agents . Controlled conditions (e.g., low temperatures for reductions, inert atmospheres for cross-couplings) are critical to minimizing side reactions.
Scientific Research Applications
Biological Activities
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
- Antiviral Properties : Its potential to inhibit viral replication has been explored in several studies.
- Antitumor Effects : Preliminary studies suggest that it may act as an antitumor agent by inhibiting cancer cell proliferation.
- Kinase Inhibition : The compound interacts with specific kinases involved in cell signaling pathways, which is crucial for developing targeted therapies.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study Example :
A study demonstrated the synthesis of derivatives from this compound that exhibited promising anticancer properties. The derivatives were evaluated for their efficacy against various cancer cell lines, showing lower IC50 values compared to established chemotherapeutic agents like doxorubicin .
Biological Research
The compound's ability to interact with biological targets makes it suitable for exploring new therapeutic avenues:
- Antimicrobial Studies : Research has shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, compounds synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli, yielding favorable results .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of new drugs targeting various diseases due to its broad spectrum of biological activities. Its role as an intermediate in the synthesis of other bioactive compounds enhances its industrial relevance.
Data Table of Biological Activities
Mechanism of Action
The exact mechanism of action of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to inhibit certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several heterocyclic esters, as identified by similarity scores (0.75–0.80) in . Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Ring Saturation and Conformation: The target compound’s fully saturated pyrrolo-piperazine system contrasts with partially saturated analogs (e.g., imidazo[1,5-a]pyrazine). The oxo group at position 1 introduces a hydrogen-bond acceptor, a feature absent in imidazo-pyrazine derivatives .
Functional Group Positioning :
- Ethyl esters at position 6 (target compound) versus position 3 (pyrrolo[1,2-c]pyrimidine analog) alter electronic distribution and steric accessibility. This may influence binding to biological targets, such as enzymes or receptors .
Salt Forms and Solubility :
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl (CAS 1171539-58-4) exists as a hydrochloride salt, enhancing aqueous solubility compared to the neutral target compound .
Pharmacological Implications
- The saturated pyrrolo-piperazine core may improve blood-brain barrier penetration compared to planar aromatic systems like pyrrolo[1,2-c]pyrimidine.
- The oxo group’s polarity could reduce passive diffusion but enhance target specificity via hydrogen bonding, as seen in triazolo-pyrazinone derivatives ().
Biological Activity
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. Its molecular formula is C10H16N2O3, and it has a molecular weight of 212.25 g/mol. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique structure of this compound includes a piperazine ring fused with a pyrrole and an octahydro framework. This structural configuration is believed to be responsible for its varied biological activities. The compound's properties are summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| Structural Features | Piperazine ring, pyrrole, octahydro |
| Biological Activities | Antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, kinase inhibitory |
Biological Activities
This compound has shown potential in various biological assays:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have indicated that it can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes.
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
- Antiviral Effects : this compound has been evaluated for its antiviral activity against several viruses. Preliminary findings suggest that it may interfere with viral replication processes.
- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Antitumor Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : A study screened various derivatives of piperazine for their antimicrobial activity. This compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Mechanism : In an experimental model of inflammation, the compound significantly reduced edema and inflammatory markers in treated animals compared to controls. This suggests a promising therapeutic application in managing inflammatory disorders .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where this compound showed a dose-dependent increase in radical scavenging activity .
Q & A
Basic Research Question
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1730 cm⁻¹ for the ester and ketone groups) .
- NMR spectroscopy :
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
How can hydrogen bonding networks in the crystal lattice be analyzed?
Advanced Research Question
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons .
- SHELXL refinement : Extract H-bond distances (D–H···A) and angles from crystallographic data .
- ORTEP-3 visualization : Map interactions like C–H···O or N–H···O to assess crystal packing stability .
- Thermal ellipsoid analysis : Evaluate dynamic disorder or static lattice distortions .
What computational methods are suitable for modeling ring puckering dynamics?
Advanced Research Question
- Cremer-Pople parameters : Calculate puckering amplitudes (q) and phase angles (φ) for non-planar rings .
- DFT optimization : Use Gaussian or ORCA to model ground-state conformations (B3LYP/6-31G* basis set).
- Molecular dynamics (MD) : Simulate ring flexibility in solution (e.g., NPT ensembles in GROMACS).
- Cross-validation : Compare computational results with crystallographic data (e.g., torsion angles) .
How is the compound’s pharmacological activity evaluated in vitro?
Advanced Research Question
- Target-specific assays : Enzyme inhibition (e.g., kinases) via fluorescence polarization or radiometric assays.
- Structure-activity relationship (SAR) : Modify the ester group or pyrrolo-piperazine core and test potency .
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cell lines .
- Toxicity screening : MTT assays for cytotoxicity in HEK293 or HepG2 cells .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, dichlorobenzene) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
- Waste disposal : Segregate halogenated waste (e.g., dichlorobenzene) for incineration .
How are conformational isomers distinguished in solution?
Advanced Research Question
- VT-NMR : Variable-temperature ¹H NMR to observe coalescence of diastereotopic protons .
- NOESY/ROESY : Detect through-space correlations between axial/equatorial substituents .
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/IPA mobile phase) .
- ECD spectroscopy : Compare experimental electronic circular dichroism with TD-DFT simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
